N-1,3-benzodioxol-5-yl-2-nitrobenzamide
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Overview
Description
N-1,3-benzodioxol-5-yl-2-nitrobenzamide is an organic compound that features a benzodioxole ring fused with a nitrobenzamide moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been shown to exhibit good selectivity between cancer cells and normal cells .
Action Environment
The design and synthesis of related compounds have been reported, which could potentially be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been designed based on the activity of indoles against various cancer cell lines .
Cellular Effects
Similar compounds have shown anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines . These compounds caused cell cycle arrest at the S phase and induced apoptosis in cancer cells .
Molecular Mechanism
Similar compounds have been shown to exert their effects through the suppression of tubulin polymerization or stabilization of microtubule structure .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of N-1,3-benzodioxol-5-yl-2-nitrobenzamide in laboratory settings .
Transport and Distribution
Information on the transport and distribution of this compound within cells and tissues is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-2-nitrobenzamide typically involves the nitration of 1,3-benzodioxole followed by amide formation. One common method starts with the nitration of 1,3-benzodioxole using a mixture of concentrated sulfuric acid and nitric acid to yield 1,3-benzodioxole-5-nitro. This intermediate is then reacted with 2-aminobenzamide under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-1,3-benzodioxol-5-yl-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products Formed
Reduction: N-1,3-benzodioxol-5-yl-2-aminobenzamide.
Substitution: Halogenated derivatives of this compound.
Hydrolysis: 1,3-benzodioxole-5-carboxylic acid and 2-aminobenzamide.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, as compounds with benzodioxole and nitrobenzamide moieties have shown activity against various cancer cell lines.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
N-1,3-benzodioxol-5-yl-2-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
N-1,3-benzodioxol-5-yl-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a nitro group.
N-1,3-benzodioxol-5-yl-2-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-1,3-benzodioxol-5-yl-2-nitrobenzamide is unique due to the presence of both a benzodioxole ring and a nitrobenzamide moiety, which confer distinct chemical and biological properties. The nitro group is particularly important for its potential reactivity and biological activity, making this compound a valuable subject for further research.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-14(10-3-1-2-4-11(10)16(18)19)15-9-5-6-12-13(7-9)21-8-20-12/h1-7H,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFTVMCUHNLRMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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